

# Spectroscopic Profile of 4-(4-Methylpiperazino)benzylamine: A Technical Guide

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## Compound of Interest

Compound Name: 4-(4-Methylpiperazino)benzylamine

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This technical guide provides a detailed overview of the expected spectroscopic data for the compound **4-(4-Methylpiperazino)benzylamine**. Due to the limited availability of published experimental data for this specific molecule, this document presents a predictive analysis based on the known spectroscopic characteristics of its constituent functional groups and structurally analogous compounds. The information herein is intended to serve as a reference for the identification, characterization, and quality control of **4-(4-Methylpiperazino)benzylamine** in a research and development setting.

## Chemical Structure and Properties

**4-(4-Methylpiperazino)benzylamine** is a substituted benzylamine derivative incorporating a 4-methylpiperazine moiety. Its chemical structure and basic properties are summarized below.

Property	Value
IUPAC Name	(4-(4-methylpiperazin-1-yl)phenyl)methanamine
CAS Number	216144-45-5[1]
Molecular Formula	C <sub>12</sub> H <sub>19</sub> N <sub>3</sub> [1]
Molecular Weight	205.30 g/mol [1]
Appearance	Solid[1]

## Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **4-(4-Methylpiperazino)benzylamine**. These predictions are derived from the analysis of similar structures and functional groups.

### Predicted <sup>1</sup>H NMR Data

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 7.2 - 7.4	Doublet	2H	Aromatic protons (ortho to CH <sub>2</sub> NH <sub>2</sub> )
~ 6.8 - 7.0	Doublet	2H	Aromatic protons (ortho to piperazine)
~ 3.8	Singlet	2H	-CH <sub>2</sub> -NH <sub>2</sub> (benzylic)
~ 3.1 - 3.3	Multiplet	4H	Piperazine protons (-CH <sub>2</sub> -N-Ar)
~ 2.4 - 2.6	Multiplet	4H	Piperazine protons (-CH <sub>2</sub> -N-CH <sub>3</sub> )
~ 2.3	Singlet	3H	-N-CH <sub>3</sub> (methyl)
~ 1.5 - 2.0	Broad Singlet	2H	-NH <sub>2</sub> (amine)

### Predicted <sup>13</sup>C NMR Data

Chemical Shift ( $\delta$ , ppm)	Assignment
~ 150	Aromatic C (quaternary, attached to piperazine)
~ 140	Aromatic C (quaternary, attached to $\text{CH}_2\text{NH}_2$ )
~ 129	Aromatic CH (ortho to $\text{CH}_2\text{NH}_2$ )
~ 115	Aromatic CH (ortho to piperazine)
~ 55	Piperazine $-\text{CH}_2-$ (adjacent to $\text{N}-\text{CH}_3$ )
~ 49	Piperazine $-\text{CH}_2-$ (adjacent to $\text{N}-\text{Ar}$ )
~ 46	$-\text{N}-\text{CH}_3$ (methyl)
~ 45	$-\text{CH}_2-\text{NH}_2$ (benzylic)

## Predicted IR Data

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
3300 - 3500	Medium, Broad	N-H stretch (primary amine)
3000 - 3100	Medium	C-H stretch (aromatic)
2800 - 3000	Medium	C-H stretch (aliphatic)
~ 1600	Strong	C=C stretch (aromatic ring)
~ 1500	Strong	N-H bend (primary amine)
~ 1250	Strong	C-N stretch (aromatic amine)
~ 1150	Strong	C-N stretch (aliphatic amine)

## Predicted Mass Spectrometry Data

m/z	Interpretation
205	$[M]^+$ (Molecular ion)
188	$[M - NH_3]^+$
134	$[M - C_4H_{10}N]^+$ (loss of methylpiperazine fragment)
91	$[C_7H_7]^+$ (tropylium ion)
71	$[C_4H_9N]^+$ (methylpiperazine fragment)

## Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g.,  $CDCl_3$ ,  $DMSO-d_6$ ).
- $^1H$  NMR Acquisition: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak.
- $^{13}C$  NMR Acquisition: Acquire proton-decoupled spectra. A larger number of scans will be necessary compared to  $^1H$  NMR.

### Infrared (IR) Spectroscopy

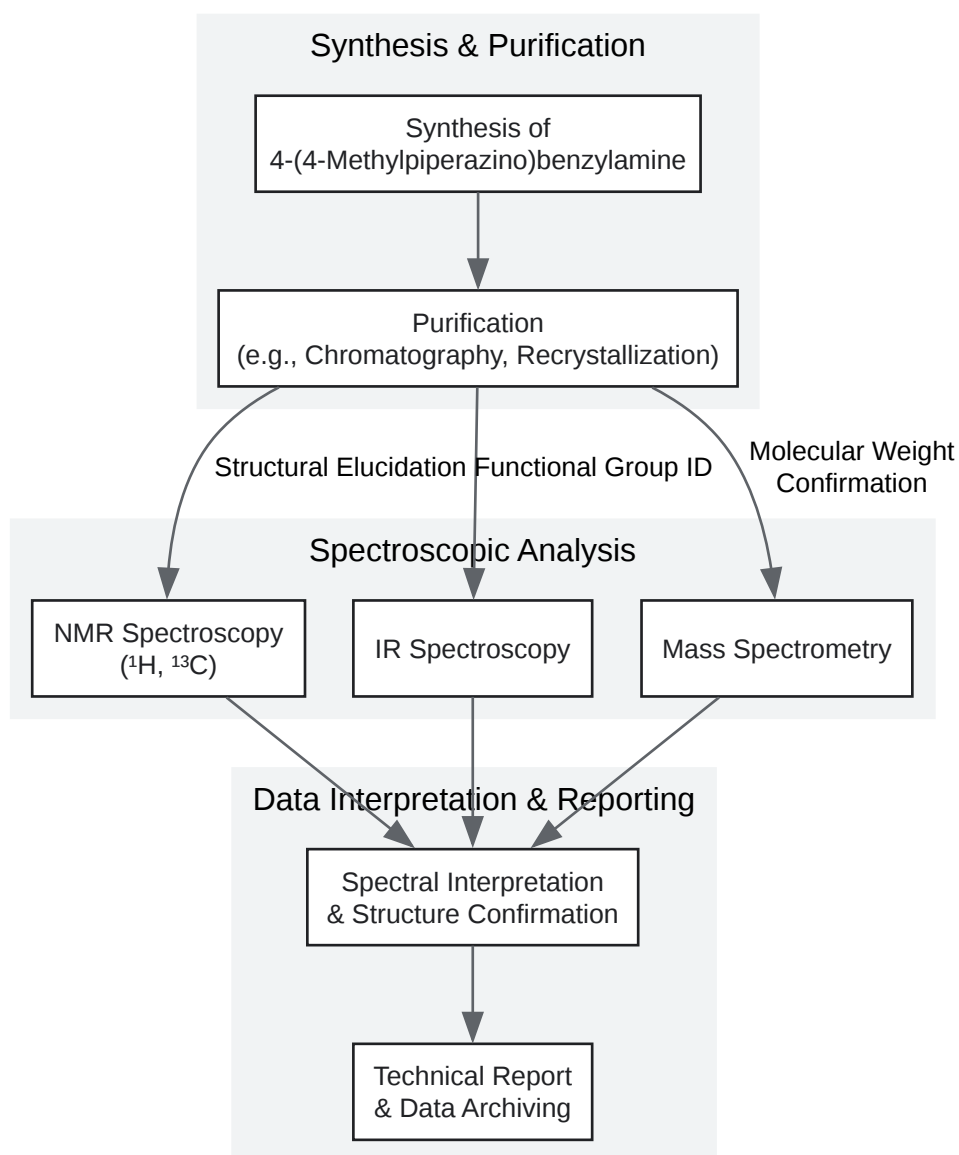
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation: For ATR-FTIR, a small amount of the solid sample is placed directly on the ATR crystal.
- Data Acquisition: Spectra are typically collected over a range of  $4000-400\text{ cm}^{-1}$  with a resolution of  $4\text{ cm}^{-1}$ .

## Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
- Sample Preparation: For ESI, dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) and introduce it into the instrument via direct infusion or coupled to a liquid chromatograph. For EI, a volatile sample is introduced into the high vacuum of the instrument.
- Data Acquisition: Acquire mass spectra over a relevant  $m/z$  range (e.g., 50-500).

## Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical entity like **4-(4-Methylpiperazino)benzylamine**.



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Caption: Workflow for Spectroscopic Characterization.

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## References

- 1. 4-(4-Methylpiperazin-1-yl)benzylamine | CymitQuimica [cymitquimica.com]
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